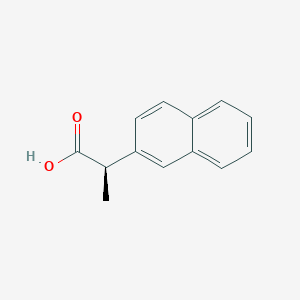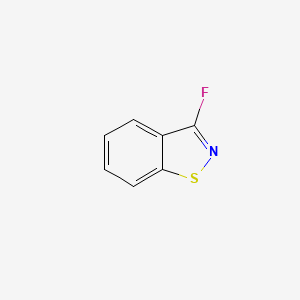
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride is a chemical compound with intriguing properties that make it valuable for various applications. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an amino group and a ketone group on the piperidine ring.
Preparation Methods
The synthesis of 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride can be achieved through several routes. One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex. This method provides good to excellent yields of the desired cyclic amine . Another approach involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization to form the piperidine ring . Industrial production methods may involve continuous flow reactions or microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in catalysis and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-5,5-dimethylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-5,5-dimethylpiperidin-2-one hydrochloride can be compared with other similar compounds, such as:
5-Amino-1,5-dimethylpiperidin-2-one dihydrochloride: This compound has a similar structure but differs in its hydrochloride form.
3-Aminopiperidin-2-one: Another piperidine derivative with different substitution patterns.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: A sulfur-containing analog with distinct chemical properties
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-amino-5,5-dimethylpiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(2)4-3-6(10)9(8)5-7;/h3-5,8H2,1-2H3;1H |
InChI Key |
ONDPBSNJHYZJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N(C1)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)
